(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one
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Overview
Description
(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one is an organic compound characterized by its unique molecular structure. This compound is part of the indanone family and features a nitro group, an imino group, and a dimethylphenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylaniline with 2-nitrobenzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized under basic conditions to yield the final indanone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The imino group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic ring.
Scientific Research Applications
(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another compound with a keto group and similar reactivity.
Acetylacetone: Shares similar tautomeric properties and is used in similar chemical reactions.
Uniqueness
(3Z)-3-[(2,4-dimethylphenyl)imino]-2-nitro-2,3-dihydro-1H-inden-1-one is unique due to its combination of a nitro group, an imino group, and a dimethylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H14N2O3 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)imino-2-nitroinden-1-one |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-14(11(2)9-10)18-15-12-5-3-4-6-13(12)17(20)16(15)19(21)22/h3-9,16H,1-2H3 |
InChI Key |
RQQNXOXUASYLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C |
Origin of Product |
United States |
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